![molecular formula C17H18N6O B2503805 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea CAS No. 2380100-90-1](/img/structure/B2503805.png)
3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyanopyrazine ring, an azetidine ring, and a urea moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea typically involves multiple steps, starting with the preparation of the cyanopyrazine and azetidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the cyanopyrazine intermediate can be synthesized through a cyclization reaction involving appropriate precursors under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanopyrazine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-chlorophenyl)urea
- 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-fluorophenyl)urea
Uniqueness
What sets 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring, for instance, may enhance its binding affinity to certain molecular targets compared to other derivatives.
Properties
IUPAC Name |
1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-12-3-5-13(6-4-12)21-17(24)22(2)14-10-23(11-14)16-15(9-18)19-7-8-20-16/h3-8,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQUJQGUTBXYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
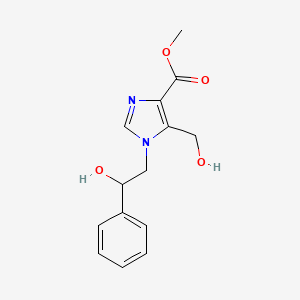
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
![3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)
![1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one](/img/structure/B2503730.png)
![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2503731.png)
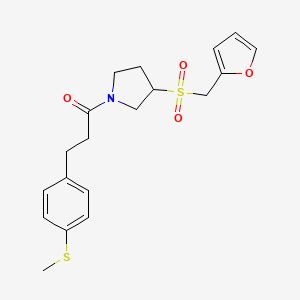
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2503736.png)
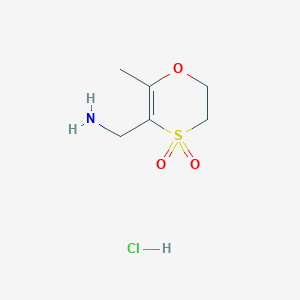
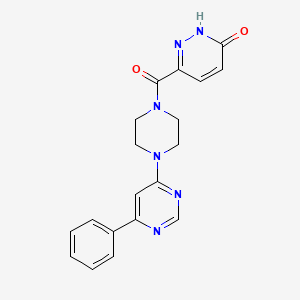
![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)
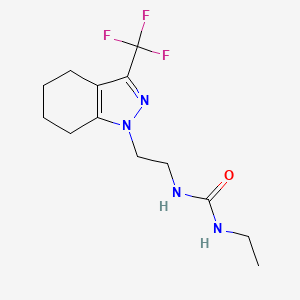
![4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide](/img/structure/B2503743.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)
